2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one features a benzodiazolyl heterocycle linked via an ethanone bridge to a piperazine ring. The piperazine moiety is further substituted with a 2-phenylcyclopropanecarbonyl group. The cyclopropane ring may enhance metabolic stability or modulate steric interactions compared to linear alkyl chains .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(15-27-16-24-20-8-4-5-9-21(20)27)25-10-12-26(13-11-25)23(29)19-14-18(19)17-6-2-1-3-7-17/h1-9,16,18-19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNOZJKHCQZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropanation: The phenylcyclopropane moiety can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Piperazine Coupling: The piperazine ring can be coupled to the benzimidazole core through nucleophilic substitution reactions.
Final Assembly: The final step involves linking the ethanone bridge to the piperazine and benzimidazole units, often through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group in the ethanone bridge.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, this compound might be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs or as a tool in biochemical assays.
Medicine
Medically, compounds with similar structures have been investigated for their potential as antiviral, antibacterial, or anticancer agents. The benzimidazole and piperazine moieties are known to interact with various biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with benzimidazole and piperazine structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropane moiety might contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the literature:
*Molecular weights estimated based on structural formulas.
Key Differences and Implications
Substituent Complexity: The target compound incorporates a benzodiazolyl group, which may enhance π-π stacking interactions in biological targets compared to the triazolyl groups in . Benzodiazoles are also associated with improved metabolic stability over triazoles in some contexts .
Synthetic Approaches: Compounds in utilize microwave-assisted synthesis with HCl catalysis, suggesting efficient coupling of aromatic amines to the piperazine-ethanone core.
Biological Activity Trends :
- While activity data for the target compound are absent in the evidence, analogs like highlight the importance of heterocyclic substituents (e.g., triazole, pyrimidine) in modulating potency. The chloro-substituted analog demonstrates simpler pharmacophores but may lack target affinity compared to more complex derivatives.
Research Findings and Structural Insights
- Crystallographic Data: The determination of piperazine-ethanone derivatives (e.g., ) often employs programs like SHELX or the CCP4 suite , which are critical for resolving steric effects introduced by substituents like cyclopropane or bulky heterocycles.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethan-1-one is a complex organic molecule with potential biological activities that are of interest in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O |
| Molecular Weight | 364.46 g/mol |
| CAS Number | Not specifically listed |
| IUPAC Name | This compound |
Structure
The structure of the compound includes a benzodiazole moiety and a piperazine ring, contributing to its potential pharmacological properties. The phenylcyclopropanecarbonyl group may influence its interaction with biological targets.
Antipsychotic Activity
Recent studies have indicated that compounds with similar structures exhibit antipsychotic properties. For example, derivatives of benzodiazole have been tested for their ability to bind selectively to dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. The compound's structural components may suggest a similar profile.
The proposed mechanism involves modulation of neurotransmitter systems, particularly:
- Dopamine Receptors : Compounds in this class often show affinity for D2 receptors, which are implicated in psychotic disorders.
- Serotonin Receptors : Enhanced affinity for 5-HT receptors may contribute to atypical antipsychotic effects, reducing the risk of extrapyramidal side effects commonly associated with traditional antipsychotics.
Study 1: Receptor Binding Assays
A study evaluating various benzodiazole derivatives demonstrated that certain compounds exhibited significant binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. The compound may share these properties due to its structural similarities.
Study 2: Behavioral Tests
In behavioral assays such as the Sidman avoidance paradigm, compounds with similar frameworks have shown efficacy in reducing anxiety-like behaviors, indicating potential anxiolytic effects alongside antipsychotic activity.
Toxicological Profile
Toxicity studies on related benzodiazole derivatives indicate low acute toxicity levels; however, chronic exposure assessments are necessary to evaluate long-term safety implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
